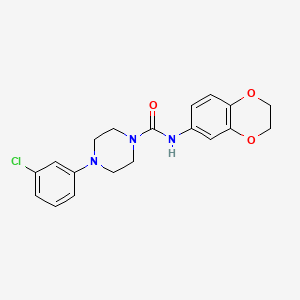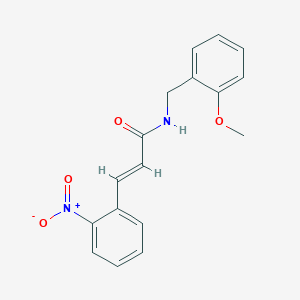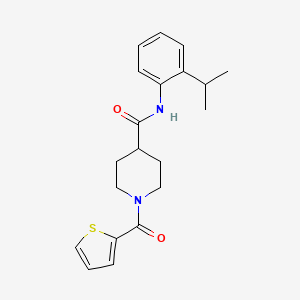![molecular formula C20H21Cl3N2O4S B4737092 3,4,5-triethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4737092.png)
3,4,5-triethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
Übersicht
Beschreibung
3,4,5-triethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TECB, and it belongs to the class of benzamides. TECB has been found to exhibit promising results in scientific research, and its use has been studied in various applications.
Wirkmechanismus
The mechanism of action of TECB involves the inhibition of tubulin polymerization, which is essential for cell division. TECB binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and inhibits cell division. TECB also induces the activation of caspases, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
TECB has been found to exhibit several biochemical and physiological effects. TECB has been shown to induce the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation. TECB also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
TECB has several advantages and limitations when used in lab experiments. One of the primary advantages of TECB is its potent anticancer activity, which makes it a promising candidate for cancer therapy. TECB also exhibits good solubility in water, which makes it easy to prepare for lab experiments. However, TECB has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
TECB has several future directions for scientific research. One of the primary directions is to explore the use of TECB in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of TECB to determine its optimal dosage and administration route. Additionally, the use of TECB in other therapeutic applications, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, TECB is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TECB exhibits potent anticancer activity, and its mechanism of action involves the inhibition of tubulin polymerization and induction of apoptosis. TECB has several advantages and limitations when used in lab experiments, and its future directions include exploring its use in combination with other anticancer agents and studying its pharmacokinetics and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
TECB has been studied extensively in scientific research, and its use has been explored in various applications. One of the primary applications of TECB is in the field of cancer research. TECB has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TECB has been shown to induce apoptosis, inhibit cell proliferation, and block cell cycle progression in cancer cells.
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl3N2O4S/c1-4-27-16-7-11(8-17(28-5-2)18(16)29-6-3)19(26)25-20(30)24-15-10-13(22)12(21)9-14(15)23/h7-10H,4-6H2,1-3H3,(H2,24,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYAVLPFBQDPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tetrahydro-2-furanylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4737014.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4737025.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4737029.png)



![4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4737058.png)
![2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4737070.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4737073.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4737080.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4737106.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4737113.png)
![9-mercapto-4-methoxy-6,10-dihydro-11H-chromeno[4',3':4,5]thieno[2,3-d]pyrimidin-11-one](/img/structure/B4737116.png)